2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) linker at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde. Such derivatives are typically synthesized via cyclocondensation of thiosemicarbazides or reactions involving hydrazides and carbonyl compounds under acidic conditions .
Properties
Molecular Formula |
C26H25N5O5S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O5S/c1-34-21-12-10-18(14-23(21)36-3)25-29-30-26(31(25)19-7-5-4-6-8-19)37-16-24(33)28-27-15-17-9-11-20(32)22(13-17)35-2/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-15+ |
InChI Key |
KCWGLHKLWQNVCR-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hydrazine and Carbonyl Compounds
The 1,2,4-triazole ring is synthesized through the reaction of hydrazine hydrate with a substituted nitrile or carbonyl compound. For example, 3,4-dimethoxyphenyl-substituted triazoles are prepared by condensing 3,4-dimethoxybenzoic acid derivatives with hydrazine under microwave irradiation. This method enhances reaction efficiency, reducing typical reaction times from hours to minutes. A proposed mechanism involves the initial formation of a hydrazide intermediate, followed by intramolecular cyclization with a nitrile group to yield the triazole core.
Key Reaction Conditions:
-
Reagents: Hydrazine hydrate, substituted nitriles (e.g., 3,4-dimethoxyphenylacetonitrile).
-
Catalysts: Potassium carbonate or sulfuric acid.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 3 of the triazole ring is introduced via S-alkylation or nucleophilic substitution.
S-Alkylation of Triazole-3-thiol
A common approach involves reacting 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with α-haloacetohydrazide derivatives. The thiol group acts as a nucleophile, displacing the halide in the presence of a base such as triethylamine.
Optimized Parameters:
-
Solvent: Ethanol or n-butanol.
-
Base: Triethylamine or potassium carbonate.
-
Yield: 70–85% under reflux conditions.
Formation of the Acetohydrazide Moiety
The acetohydrazide side chain is synthesized through condensation reactions between hydrazine and activated carbonyl compounds.
Condensation with Activated Esters
Acetohydrazide derivatives are prepared by reacting ethyl chloroacetate with hydrazine hydrate. This step is often performed under microwave irradiation to accelerate the reaction and improve purity.
Representative Reaction:
The product is subsequently purified via recrystallization from ethanol.
Final Condensation with 4-Hydroxy-3-methoxybenzaldehyde
The hydrazone linkage is formed by condensing the acetohydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions.
Acid-Catalyzed Hydrazone Formation
The aldehyde undergoes nucleophilic attack by the hydrazide’s amino group, facilitated by acetic acid or hydrochloric acid. The reaction proceeds via an imine intermediate, which tautomerizes to the thermodynamically stable E-isomer.
Optimized Conditions:
-
Solvent: Methanol or ethanol.
-
Catalyst: 2–3 drops of concentrated HCl or acetic acid.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for conventional and microwave-assisted methods:
| Step | Conventional Method | Microwave Method | Yield Improvement |
|---|---|---|---|
| Triazole Cyclization | 6–8 hours at 150°C | 10–30 minutes at 150°C | 15–20% |
| S-Alkylation | 12 hours, reflux | 2–4 hours, 80°C | 10–15% |
| Hydrazone Formation | 2–3 hours, 60°C | 20–40 minutes, 80°C | 20–25% |
Mechanistic Insights
Triazole Cyclization Mechanism
The reaction begins with the activation of a carboxylic acid derivative (e.g., 3,4-dimethoxyphenylacetic acid) using urea and boric acid, forming an intermediate acylurea. Subsequent treatment with hydrazine yields the hydrazide, which undergoes cyclization with a nitrile to form the triazole ring.
Hydrazone Tautomerization
The final condensation step proceeds via protonation of the aldehyde’s carbonyl group, followed by nucleophilic attack by the hydrazide’s amino group. The resulting imine tautomerizes to the E-hydrazone, stabilized by intramolecular hydrogen bonding.
Challenges and Optimization Strategies
Purification Difficulties
The polar nature of intermediates often complicates purification. Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for isolating the triazole-thiol intermediate.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aromatic substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole compounds can effectively inhibit pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented in several studies. For example, molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drug development . The presence of the hydrazide moiety may also contribute to its biological activity by facilitating interactions with inflammatory mediators.
Anticancer Activity
Triazole compounds are known for their anticancer properties. Research has highlighted that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific structure of this compound may allow it to target multiple pathways involved in cancer progression.
Agricultural Science
Fungicidal Applications
The unique structure of this compound positions it as a potential fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes . The incorporation of the sulfanyl group might enhance its fungicidal activity against various plant pathogens.
Herbicidal Activity
Research indicates that triazole derivatives possess herbicidal properties as well. The mechanism typically involves disrupting metabolic processes in target plants . This compound's potential as a herbicide warrants further investigation into its efficacy and safety in agricultural applications.
Material Science
Polymer Development
The synthesis of polymers incorporating triazole units can lead to materials with enhanced thermal stability and mechanical properties. The presence of functional groups such as sulfanyl and hydrazide can facilitate cross-linking reactions, resulting in robust polymer networks suitable for various applications .
Nanotechnology Applications
Triazole-based compounds are being explored for use in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanomaterials with targeted therapeutic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Solubility : The hydroxy group in the target compound and improves aqueous solubility relative to the ethoxy and chloro substituents in .
- Steric Effects : The ethyl group at position 4 in introduces steric hindrance, which may reduce binding efficiency in biological systems compared to the phenyl group in the target compound.
Physicochemical Properties
Notes:
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 460.55 g/mol. The structure features a triazole ring, which is known for its pharmacological significance. The presence of methoxy and hydroxy groups enhances its potential biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molar Mass | 460.55 g/mol |
| LogP | 5.0564 |
| Polar Surface Area | 62.949 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values have shown promising results:
- Against S. aureus: MIC = 0.125–8 μg/mL
- Against E. coli: MIC = 1–8 μg/mL
These values suggest that the compound is effective at low concentrations, comparable to standard antibiotics such as gentamicin and ciprofloxacin .
Antifungal Activity
The antifungal potential of the compound has also been evaluated, showing effectiveness against common fungal pathogens:
- Candida albicans : MIC = 1–4 μg/mL
- Aspergillus flavus : MIC = 0.5–2 μg/mL
These results indicate that the compound could serve as a viable alternative to traditional antifungal treatments .
Anticancer Properties
Triazole derivatives have been studied for their anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies on this compound suggest that it may inhibit cell proliferation in various cancer cell lines:
- Breast Cancer Cells : IC50 values indicate significant cytotoxicity.
- Lung Cancer Cells : Comparable efficacy to established chemotherapeutics.
Further investigations into its mechanism of action are warranted to fully understand its anticancer potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Intercalation : Potential intercalation into DNA could disrupt replication processes in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Yang et al. evaluated the antibacterial effects of similar triazole compounds and found that modifications in substituents significantly impacted their activity against resistant strains of bacteria .
- Antifungal Activity Assessment : Research by Mermer et al. highlighted the effectiveness of triazole derivatives against fungal infections, demonstrating that compounds with similar structural features exhibited strong antifungal activity .
- Cytotoxicity in Cancer Cell Lines : A recent study explored the cytotoxic effects of various hydrazone derivatives on cancer cell lines, revealing that those with triazole moieties showed enhanced potency compared to controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step process:
Condensation reactions between substituted aldehydes and hydrazides under acidic or basic conditions (e.g., ethanol or DMF as solvents, with catalytic acetic acid) .
Cyclization to form the triazole core using reagents like thiosemicarbazide.
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Key quality control steps include monitoring reactions via TLC and confirming purity using HPLC or melting point analysis.
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- IR spectroscopy verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
For crystalline derivatives, X-ray crystallography (using SHELX software) resolves 3D conformation .
Basic: How do substituents (e.g., methoxy vs. hydroxy groups) influence reactivity in this compound?
Answer:
- Methoxy groups enhance electron density via resonance, stabilizing intermediates in nucleophilic substitutions .
- Hydroxy groups introduce hydrogen-bonding capability, affecting solubility and biological interactions (e.g., binding to enzymes) .
Comparative studies of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) show substituent-dependent reactivity in oxidation and reduction reactions .
Advanced: How can conflicting bioactivity data from different studies be resolved?
Answer:
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., bromine vs. chlorine) alter binding affinities. For example, halogenated derivatives may show stronger antimicrobial activity .
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines impact results. Standardize protocols using controls like ciprofloxacin for antimicrobial assays .
- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables affecting bioactivity .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic interactions .
- DFT calculations (Gaussian 09) optimize geometry and predict electrostatic potential maps to identify reactive sites .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst concentration .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-line analytics : Implement FTIR or UV probes for real-time monitoring .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in amber vials .
- Photostability : UV-Vis spectroscopy indicates degradation under direct light; use light-resistant containers .
- Hydrolysis susceptibility : Susceptible to acidic/basic hydrolysis of the hydrazone bond; avoid aqueous buffers at extreme pH .
Advanced: How do stereoelectronic effects influence its mechanism in enzyme inhibition?
Answer:
- The triazole ring acts as a hydrogen-bond acceptor, while the hydrazone group chelates metal ions in enzyme active sites (e.g., metalloproteinases) .
- Methoxy substituents increase lipophilicity, enhancing membrane permeability in cell-based assays .
- Comparative studies with fluorinated analogs demonstrate reduced activity due to weaker π-π stacking .
Basic: What are the standard protocols for evaluating antioxidant activity?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 μM indicate high activity .
- FRAP assay : Quantify Fe³+ reduction to Fe²+; compare to ascorbic acid standards .
- Cell-based assays : Use H₂O₂-induced oxidative stress in HepG2 cells, measuring catalase/SOD levels .
Advanced: How can regioselectivity challenges in triazole functionalization be addressed?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxy groups) during sulfanyl incorporation .
- Catalytic systems : Cu(I)-catalyzed click chemistry ensures regioselective 1,4-disubstituted triazole formation .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 5-substituted triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
